molecular formula C15H24N2O B15058649 5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Cat. No.: B15058649
M. Wt: 248.36 g/mol
InChI Key: QTEQLMJWHMNUSD-UHFFFAOYSA-N
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Description

5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a novel synthetic intermediate. This multi-substituted pyridine features a 1-isobutylpyrrolidine moiety, a structural motif found in compounds that often exhibit notable biological activity . The molecular structure, which integrates a methoxy group and a methyl group on the pyridine ring, is designed to influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. The specific stereochemistry of the pyrrolidine ring can be a critical determinant of its function, drawing parallels to other chiral molecules like (R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine, where the absolute configuration is precisely defined for research purposes . Primary Research Applications and Value: This compound serves primarily as a key building block or precursor in the synthesis of more complex molecules for pharmaceutical development. Its structure is characteristic of scaffolds used in the exploration of receptor ligands, potentially for targets within the central nervous system. The isobutyl group attached to the pyrrolidine nitrogen is a strategic feature that can be leveraged to modulate the compound's steric profile and pharmacokinetic properties, a design principle observed in other research chemicals such as 5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridine . Researchers utilize this compound to investigate structure-activity relationships (SAR), probing how variations in the core scaffold affect potency and selectivity. All provided information is for research and development purposes only. This product is not for diagnostic or therapeutic use, nor for human consumption. Safety and Handling: While a specific safety data sheet for this exact compound is not available, researchers should adhere to strict safety protocols. Standard practice includes handling all chemicals in a fume hood, using appropriate personal protective equipment (PPE) including gloves and safety glasses, and referencing the hazard statements of structurally similar compounds, which often include warnings regarding toxicity upon ingestion and skin/eye irritation .

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-methoxy-3-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C15H24N2O/c1-11(2)10-17-7-5-6-14(17)13-8-12(3)15(18-4)16-9-13/h8-9,11,14H,5-7,10H2,1-4H3

InChI Key

QTEQLMJWHMNUSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2CCCN2CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with an appropriate alkyl halide, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural motifs with 5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, enabling a comparative analysis of substituent effects and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Source Reference
This compound Pyridine + pyrrolidine 2-methoxy, 3-methyl, 1-isobutyl-pyrrolidine C₁₆H₂₄N₂O 260.38 N/A
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Pyridine + pyrrolidine 5-bromo, 3-methoxy, tert-butyldimethylsilyloxy-pyrrolidine C₂₁H₃₆BrN₂O₂Si 489.51
5-(2-Isopropoxypyridin-4-yl)-3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidine Pyrazolopyrimidine + pyridine 2-isopropoxy-pyridine, 2-methoxy-pyridine C₂₁H₂₀N₄O₂ 361.4
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Pyrrolidinone + pyridine 3-hydroxy, 1-methyl, 5-pyridinyl C₁₀H₁₂N₂O₂ 192.22

Key Comparative Insights :

a. Substituent Effects on Lipophilicity :
  • The isobutyl group in the target compound enhances lipophilicity compared to the tert-butyldimethylsilyloxy group in the brominated analog from , which introduces bulkier, silicon-based hydrophobicity.
  • The methoxy group at position 2 (pyridine) is conserved across multiple analogs (e.g., compounds in and ), suggesting its role in π-π stacking or hydrogen bonding.
b. Steric and Electronic Modifications :
  • The pyrazolopyrimidine core in replaces the pyrrolidine ring, altering electron distribution and rigidity. This may impact target binding compared to the flexible pyrrolidine in the target compound.

Biological Activity

5-(1-Isobutylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an isobutylpyrrolidine moiety and methoxy and methyl groups. The structural characteristics contribute to its pharmacological properties and interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, they have been shown to inhibit the MTH1 protein, which is essential for maintaining the dNTP pool in cancer cells. This inhibition leads to the accumulation of oxidized dNTPs, ultimately causing DNA damage and cell death in malignant cells while sparing normal cells .

Anticancer Properties

Numerous studies have investigated the anticancer activity of pyridine derivatives. The inhibition of MTH1 has been linked to reduced tumor growth and increased apoptosis in cancer cell lines. In vitro studies demonstrate that these compounds can effectively kill various cancer cell types, including those resistant to conventional therapies .

Anti-inflammatory Effects

In addition to anticancer properties, some derivatives exhibit anti-inflammatory activity. They have been shown to modulate inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

  • MTH1 Inhibition : A study highlighted the effectiveness of pyridine derivatives in inhibiting MTH1 activity, leading to significant tumor regression in xenograft models. The compound's selectivity for cancer cells indicates a promising therapeutic window with reduced side effects compared to traditional chemotherapeutics .
  • Inflammation Models : Another investigation demonstrated that pyridine derivatives could significantly reduce carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents. The mechanism involved the downregulation of pro-inflammatory cytokines and mediators .

Data Tables

Study Activity Model Outcome
MTH1 InhibitionXenograft modelsTumor regression observed
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction in edema

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